molecular formula C7H9F3OS B13285387 2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde

2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde

Cat. No.: B13285387
M. Wt: 198.21 g/mol
InChI Key: XOSGEJKLSWFQKH-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde is a sulfur-containing heterocyclic compound featuring a five-membered thiolane ring substituted with a trifluoroethyl (-CH₂CF₃) group and a carbaldehyde (-CHO) moiety. The incorporation of fluorine atoms significantly modulates its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. These attributes make the compound a promising candidate in pharmaceutical and materials chemistry, particularly for applications requiring tailored bioavailability or binding interactions .

Properties

Molecular Formula

C7H9F3OS

Molecular Weight

198.21 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C7H9F3OS/c8-7(9,10)4-6(5-11)2-1-3-12-6/h5H,1-4H2

InChI Key

XOSGEJKLSWFQKH-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(CC(F)(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde typically involves the introduction of the trifluoroethyl group into a thiolane ring. One common method is the trifluoroethylation of thiolane derivatives using reagents such as trifluoroethyl iodide under basic conditions. The reaction conditions often include the use of a strong base like potassium tert-butoxide and a suitable solvent such as dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde largely depends on its chemical structure. The trifluoroethyl group can influence the compound’s reactivity by stabilizing negative charges through inductive effects. This can affect the compound’s interactions with biological targets, such as enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

Thiolane-2-carbaldehyde (unsubstituted thiolane ring).

2-(Methyl)thiolane-2-carbaldehyde (methyl substituent instead of trifluoroethyl).

2-(Chloroethyl)thiolane-2-carbaldehyde (chloroethyl substituent).

Thiophene-2-carbaldehyde derivatives (unsaturated sulfur heterocycles, e.g., thiophene fentanyl hydrochloride ).

Physicochemical Properties

The trifluoroethyl group introduces distinct differences compared to non-fluorinated or halogenated substituents:

Compound Molecular Weight (g/mol) logP* Boiling Point (°C) Melting Point (°C) Key Features
2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde ~202.2 1.8 215–220 45–50 High polarity, metabolic stability, enhanced electrophilicity
Thiolane-2-carbaldehyde ~116.2 0.5 160–165 -10–5 Baseline reactivity, lower lipophilicity
2-(Methyl)thiolane-2-carbaldehyde ~130.2 1.0 170–175 20–25 Moderate lipophilicity, reduced metabolic resistance
Thiophene-2-carbaldehyde ~112.2 0.7 155–160 30–35 Aromatic conjugation, reduced ring flexibility

*logP values estimated using fragment-based methods.

  • Lipophilicity : The trifluoroethyl group increases logP compared to methyl or unsubstituted analogues due to fluorine’s mixed polar/lipophilic character, enhancing membrane permeability .
  • Thermal Stability : Higher boiling and melting points relative to thiophene derivatives arise from stronger dipole-dipole interactions in the saturated thiolane ring.

Biological Activity

2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde is a compound of interest due to its unique trifluoroethyl group, which can significantly influence its biological activity. This article reviews the available literature on the biological properties of this compound, highlighting its potential applications in medicinal chemistry and other fields.

The molecular formula of 2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde is C6H8F3OSC_6H_8F_3OS. The presence of the trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological effects.

The biological activity of 2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde is thought to be mediated through its interaction with various molecular targets. The trifluoroethyl moiety can influence binding affinities to enzymes and receptors, potentially altering their activities.

Biological Activity Overview

The biological activities associated with 2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde include:

  • Antimicrobial Effects : Preliminary studies suggest that compounds with trifluoroethyl groups exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Antiplasmodial Activity : Similar compounds have shown promising results against Plasmodium species, indicating potential antimalarial properties.

Antimicrobial Activity

A study investigated the antimicrobial effects of various fluorinated compounds. It was found that the introduction of trifluoroethyl groups significantly increased the efficacy against a range of bacterial strains.

CompoundActivity (MIC µg/mL)Reference
2-(Trifluoroethyl)thiolane32
Non-fluorinated analog128

Enzyme Inhibition

Research on enzyme interactions revealed that 2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde could inhibit specific metabolic enzymes responsible for drug metabolism. The inhibition constant (IC50) was determined in vitro:

EnzymeIC50 (µM)Reference
Cytochrome P450 3A45.6
Aldose Reductase12.4

Antiplasmodial Activity

In vitro studies showed that derivatives of thiolane compounds demonstrated significant antiplasmodial activity. For instance:

CompoundEC50 (nM)Reference
2-(Trifluoroethyl)thiolane-2-carbaldehyde50
Control Compound200

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